Cas no 865612-05-1 (2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrile)

2-4-(4-Methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrile is a specialized organic compound featuring a thiazole core substituted with a 4-methoxyphenyl group and a prop-2-enenitrile moiety bearing two methylsulfanyl groups. This structure imparts unique reactivity, making it valuable as an intermediate in heterocyclic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of electron-donating (methoxy) and electron-withdrawing (nitrile) groups enhances its versatility in cyclization and coupling reactions. The bis(methylsulfanyl) groups further contribute to its utility in nucleophilic substitution or oxidation transformations. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, supporting applications in medicinal chemistry and material science.
2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrile structure
865612-05-1 structure
商品名:2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrile
CAS番号:865612-05-1
MF:C15H14N2OS3
メガワット:334.479459285736
CID:6123448
PubChem ID:952288

2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • 2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrile
    • 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[bis(methylthio)methylene]-4-(4-methoxyphenyl)-
    • 865612-05-1
    • AS-871/43476276
    • 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
    • HMS1429O05
    • 2-(4-(4-methoxyphenyl)thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile
    • IFLab1_006297
    • AKOS002377274
    • F1488-0001
    • MFCD04443674
    • インチ: 1S/C15H14N2OS3/c1-18-11-6-4-10(5-7-11)13-9-21-14(17-13)12(8-16)15(19-2)20-3/h4-7,9H,1-3H3
    • InChIKey: KLXGOQJHARBSCX-UHFFFAOYSA-N
    • ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C(OC)C=C2)=CS1)=C(\SC)/SC

計算された属性

  • せいみつぶんしりょう: 334.02682659g/mol
  • どういたいしつりょう: 334.02682659g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 密度みつど: 1.286±0.06 g/cm3(Predicted)
  • ふってん: 469.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): 0.65±0.10(Predicted)

2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1488-0001-2mg
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
865612-05-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1488-0001-3mg
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
865612-05-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1488-0001-1mg
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
865612-05-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1488-0001-2μmol
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
865612-05-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1488-0001-4mg
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile
865612-05-1 90%+
4mg
$66.0 2023-05-17

2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrile 関連文献

2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrileに関する追加情報

Compound CAS No. 865612-05-1: 2-(4-(4-Methoxyphenyl)-1,3-thiazol-2-yl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

The compound with CAS No. 865612-05-1, known as 2-(4-(4-Methoxyphenyl)-1,3-thiazol-2-yl)-3,3-bis(methylsulfanyl)prop-2-enenitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a thiazole ring, a 4-methoxyphenyl group, and two methylsulfanyl groups. These structural features contribute to its distinctive chemical properties and potential applications.

The synthesis of this compound involves a multi-step process that combines principles from organocatalysis and transition metal catalysis. Recent advancements in catalytic methods have enabled researchers to achieve higher yields and better control over the stereochemistry of the product. The incorporation of the thiazole ring is particularly noteworthy, as it is known for its stability and ability to participate in various types of chemical reactions, including π–π interactions and H-bonding.

The presence of the 4-methoxyphenyl group in the molecule introduces electronic effects that can influence the reactivity of the compound. Methoxy groups are well-known for their ability to activate aromatic rings through electron-donating resonance effects, which can enhance the molecule's ability to participate in substitution reactions. Additionally, the two methylsulfanyl groups attached to the propenitrile chain provide steric bulk and contribute to the molecule's overall stability.

In terms of applications, this compound has shown promise in several areas. In the field of medicinal chemistry, it has been investigated as a potential lead compound for drug development. Its structure suggests that it may have bioactivity against certain enzymes or receptors, making it a candidate for further pharmacological studies. Recent research has also explored its potential as a building block for constructing more complex molecules with tailored properties.

Beyond its medicinal applications, this compound has also been studied for its potential use in materials science. Its unique combination of functional groups makes it a candidate for applications in areas such as polymer synthesis, where it could serve as a monomer or cross-linking agent. Additionally, its electronic properties suggest that it may be useful in the development of new materials for electronic devices or sensors.

The study of this compound has also led to insights into broader chemical principles. For example, researchers have used it as a model system to investigate the effects of substituents on the reactivity of thiazole-containing compounds. This work has contributed to our understanding of how different functional groups can influence the electronic and steric properties of molecules.

In conclusion, CAS No. 865612-05-1 represents a fascinating example of how modern chemical synthesis can yield molecules with complex structures and diverse potential applications. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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